MrgprX2 antagonist-8
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Overview
Description
MrgprX2 antagonist-8 is a compound that acts as an inhibitor of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed in mast cells and is involved in various allergic and inflammatory responses. The compound is of significant interest in the field of immunology and pharmacology due to its potential therapeutic applications in treating conditions such as asthma, atopic dermatitis, and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the reaction of starting materials under controlled conditions to form intermediates.
Coupling Reactions: The intermediates are then subjected to coupling reactions using reagents such as palladium catalysts.
Purification: The final product is purified using techniques like chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using industrial reactors.
Optimization of Conditions: Reaction conditions are optimized to ensure maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
MrgprX2 antagonist-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups in the compound.
Substitution: Substitution reactions are used to replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for coupling and substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
MrgprX2 antagonist-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactions of MRGPRX2 inhibitors.
Biology: Employed in research to understand the role of MRGPRX2 in mast cell activation and degranulation.
Medicine: Investigated for its potential therapeutic applications in treating allergic and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting MRGPRX2 for various medical conditions .
Mechanism of Action
MrgprX2 antagonist-8 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, cytokines, and eicosanoids, which are responsible for allergic and inflammatory responses. The downstream signaling pathways involved include the phospholipase C pathway, leading to a reduction in intracellular calcium levels and inhibition of mast cell degranulation .
Comparison with Similar Compounds
MrgprX2 antagonist-8 is unique compared to other similar compounds due to its specific targeting of the MRGPRX2 receptor. Similar compounds include:
Substance P Antagonists: These compounds also target neurokinin receptors but have different mechanisms of action.
Fluoroquinolones: These antibiotics can activate MRGPRX2 but are not specific antagonists.
Neuromuscular Blocking Agents: These agents can cause pseudo-allergic reactions via MRGPRX2 activation but are not used as antagonists .
Properties
IUPAC Name |
N-[4-[[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino]cyclohexyl]-3-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClF3N4O3S/c1-36(34,35)32-18-4-2-3-14(11-18)23(33)30-17-8-6-16(7-9-17)29-21-13-22(24(26,27)28)31-20-10-5-15(25)12-19(20)21/h2-5,10-13,16-17,32H,6-9H2,1H3,(H,29,31)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVIDGWBLJUXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCC(CC2)NC3=CC(=NC4=C3C=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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